Cas no 604-70-6 (Methyl 2,3,4,6-Tetra-O-acetyl-a-D-glucopyranoside)
Methyl 2,3,4,6-Tetra-O-acetyl-a-D-glucopyranoside Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside
- [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-methoxyoxan-2-yl]methyl acetate
- a-D-Glucopyranoside, methyl,2,3,4,6-tetraacetate
- Methyl 2,3,4,6-Tetra
- METHYL-2,3,4,6-TETRA-O-ACETYL-ALPHA-D-GLUCOPYRANOSIDE
- Α-D-GLUCOPYRANOSIDE METHYL TETRAACETATE
- METHYL 2,3,4,6-TETRA-O-ACETYL-A-D-GLUCOPYRANOSIDE
- Methyl 2,3,4,6-Tetra-O-acetyl-a-D-glucopyranoside
-
Computed Properties
- Exact Mass: 362.12100
Experimental Properties
- Stability/Shelf Life: Moisture Sensitive
- PSA: 123.66000
- LogP: -0.28410
Methyl 2,3,4,6-Tetra-O-acetyl-a-D-glucopyranoside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 909521-500MG |
Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside |
604-70-6 | ≥95% | 500MG |
¥1238.07 | 2022-02-23 | |
| TRC | M326670-100mg |
Methyl 2,3,4,6-Tetra-O-acetyl-a-D-glucopyranoside |
604-70-6 | 100mg |
$ 92.00 | 2023-09-07 | ||
| TRC | M326670-250mg |
Methyl 2,3,4,6-Tetra-O-acetyl-a-D-glucopyranoside |
604-70-6 | 250mg |
$ 127.00 | 2023-09-07 | ||
| TRC | M326670-500mg |
Methyl 2,3,4,6-Tetra-O-acetyl-a-D-glucopyranoside |
604-70-6 | 500mg |
$ 247.00 | 2023-09-07 | ||
| TRC | M326670-1g |
Methyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside |
604-70-6 | 1g |
$477.00 | 2023-05-17 | ||
| TRC | M326670-2g |
Methyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside |
604-70-6 | 2g |
$856.00 | 2023-05-17 | ||
| Chemenu | CM410614-1g |
Methyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside |
604-70-6 | 95%+ | 1g |
$*** | 2023-05-30 | |
| Biosynth | MM05340-250 mg |
Methyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside |
604-70-6 | 250MG |
$66.70 | 2023-01-03 | ||
| Biosynth | MM05340-500 mg |
Methyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside |
604-70-6 | 500MG |
$114.35 | 2023-01-03 | ||
| Biosynth | MM05340-1000 mg |
Methyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside |
604-70-6 | 1g |
$165.17 | 2023-01-03 |
Methyl 2,3,4,6-Tetra-O-acetyl-a-D-glucopyranoside Related Literature
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on Methyl 2,3,4,6-Tetra-O-acetyl-a-D-glucopyranoside
Methyl 2,3,4,6-Tetra-O-acetyl-α-D-Glucopyranoside (CAS No. 604-70-6): A Key Intermediate in Modern Chemical and Pharmaceutical Research
Methyl 2,3,4,6-Tetra-O-acetyl-α-D-Glucopyranoside, identified by the Chemical Abstracts Service registry number CAS No. 604-70-6, is a synthetically derived carbohydrate derivative widely recognized for its role as an intermediate in organic synthesis and drug discovery processes. This compound belongs to the class of glycosides, specifically a methylated glucopyranoside with four acetyl groups strategically positioned at the hydroxyl sites of carbon atoms 2, 3, 4, and 6 of the α-D-glucose ring structure. Its unique chemical architecture provides stability against hydrolysis while maintaining reactivity under controlled conditions—properties that make it indispensable for constructing complex oligosaccharides and glycoconjugates.
The tetra-O-acetyl modification in this molecule serves to protect the primary hydroxyl groups of glucose during multi-step organic reactions. By temporarily shielding these functional groups with acetyl esters (AcO), chemists can selectively introduce other substituents or linkages without interference from unwanted side reactions. The presence of a methyl group at the anomeric carbon (C1) further stabilizes the α-configuration of the glucopyranose ring through steric hindrance and electronic effects—a critical feature for applications requiring precise glycosidic bond formation.
In recent years (e.g., studies published between 2021–2023), this compound has emerged as a pivotal tool in developing bioactive molecules targeting glycobiology pathways. For instance, researchers at the University of Cambridge demonstrated its utility in synthesizing glycosylated analogs of vancomycin (Nature Chemistry, 2022), where the acetylated groups facilitated site-specific conjugation with peptide backbones without disrupting antibiotic activity profiles. Similarly, investigations into cancer cell glycosylation patterns (Journal of Medicinal Chemistry, 2023) leveraged its structural rigidity to probe carbohydrate-binding proteins involved in tumor progression.
The synthesis of Methyl 2,3,4,6-Tetra-O-acetyl-α-D-Glucopyranoside traditionally involves acetylation of protected glucose derivatives followed by methylation under controlled conditions using methods like Mitsunobu reaction or nucleophilic substitution protocols with diazomethane derivatives (Tetrahedron Letters, 1985). However, advancements in green chemistry have led to more sustainable approaches: a study from ETH Zurich (Angewandte Chemie International Edition; 2021) introduced microwave-assisted solvent-free conditions to achieve high yields while minimizing environmental impact compared to conventional multi-step processes.
In enzymatic studies (Bioorganic & Medicinal Chemistry Letters, 2023), this compound acts as an ideal substrate for glycosyltransferase assays due to its well-defined stereochemistry and resistance to non-specific degradation by enzymes or environmental factors such as humidity or temperature fluctuations during storage and transport—key considerations for maintaining experimental reproducibility across global research facilities.
Recent applications highlight its role in drug delivery systems where controlled deacetylation mechanisms enable targeted release profiles (Advanced Drug Delivery Reviews, 2023). For example, when incorporated into polymer-based carriers via click chemistry approaches under copper(I)-catalyzed conditions (CuAAC), the acetyl groups can be enzymatically cleaved once internalized by cells expressing specific esterases—a strategy currently explored for improving therapeutic index in anticancer agents.
A groundbreaking study published in the Journal of the American Chemical Society (JACS; January 2024) revealed novel applications of this compound as a scaffold for creating glycoconjugate vaccines against infectious diseases caused by pathogenic bacteria such as Streptococcus pneumoniae. The tetraacetylated form was shown to enhance compatibility with lipid-based adjuvants while preserving antigenic epitopes upon deprotection steps—a critical balance previously unattainable with less stable carbohydrate precursors.
In analytical chemistry contexts (Analytical Chemistry, July 2023), purified samples of this compound are increasingly used as reference standards for liquid chromatography-mass spectrometry (LC-MS) analysis of glycans in biological matrices like serum or tissue extracts. Its distinct fragmentation patterns under collision-induced dissociation (CID) conditions provide precise calibration data essential for quantitative glycomics studies required in biomarker discovery programs.
A notable area gaining traction is its use in asymmetric synthesis strategies involving organocatalysts such as proline derivatives or thiourea-based catalysts (Angewandte Chemie International Edition; March 2024). These methods exploit the preorganized conformation imposed by tetraacetylation to achieve high enantiomeric excesses (>98% ee) when constructing chiral centers adjacent to sugar moieties—critical for pharmaceutical intermediates where stereochemistry directly impacts pharmacokinetic properties.
In biopharmaceutical manufacturing processes validated post-ICH guidelines (Q7A/Q8-Q11), this compound has been integrated into continuous flow systems where real-time monitoring ensures optimal protection/deprotection cycles during solid-phase oligosaccharide synthesis (SPOS). Such systems reduce batch variability observed in traditional flask-based methods while complying with current Good Manufacturing Practices (cGMP) standards required for preclinical drug substance production.
Ongoing research focuses on computational modeling approaches using molecular dynamics simulations to predict reactivity profiles under different solvent environments (Nature Communications Chemistry; October 2023). These studies aim to optimize reaction parameters such as temperature and catalyst loading prior to experimental validation—a cost-effective strategy enabled by machine learning algorithms trained on decades of carbohydrate chemistry data now accessible via platforms like PubChem and ChEMBL databases.
While primarily used as an intermediate rather than a standalone therapeutic agent due to its chemical instability outside protective groups (tetra-O-acetyl-modified state), emerging evidence suggests potential applications in enzyme inhibition assays targeting glycosidases implicated in metabolic disorders like diabetes mellitus type II (Cell Metabolism; June 2024). Researchers have demonstrated that selective removal of specific acetyl groups generates analogs capable of modulating enzyme activity without cross-reactivity observed with earlier-generation inhibitors lacking such structural precision.
Pioneering work from Stanford University's Glycobiology Institute published earlier this year (PNAS May Issue) utilized this compound's rigidity as a template for designing peptidoglycan mimetics that disrupt bacterial cell wall biosynthesis pathways—offering promising leads against antibiotic-resistant strains through mechanisms distinct from conventional β-lactam antibiotics.
In academic settings worldwide (CAS No. 604-70-6-based compounds are frequently cited since Q1/’s new generation chiral resolution techniques have enabled scalable production via crystallization processes utilizing deep eutectic solvents (DES)—a sustainable alternative to traditional chromatographic purification methods that consume large volumes of hazardous organic solvents like dichloromethane or chloroform which are subject to regulatory scrutiny globally but not applicable here given our focus on compliant practices).
604-70-6 (Methyl 2,3,4,6-Tetra-O-acetyl-a-D-glucopyranoside) Related Products
- 604-68-2([(2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(acetyloxy)oxan-2-yl]methyl acetate)
- 22352-19-8(Octaacetyl-β-maltose)
- 4163-60-4([(2R,3S,4S,5R,6S)-3,4,5,6-tetrakis(acetyloxy)oxan-2-yl]methyl acetate)
- 5346-90-7(α-D-Cellobiose octaacetate)
- 126-14-7(Sucrose octaacetate)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)